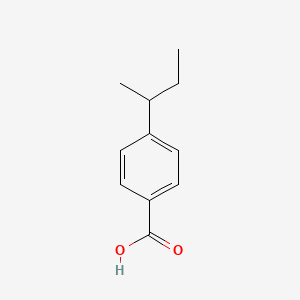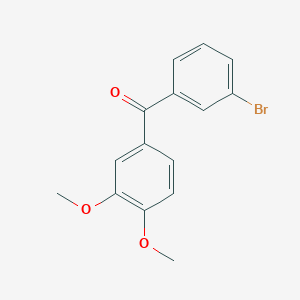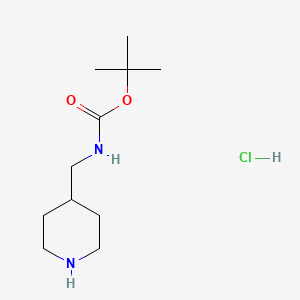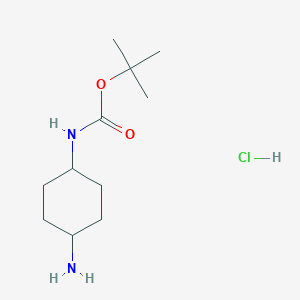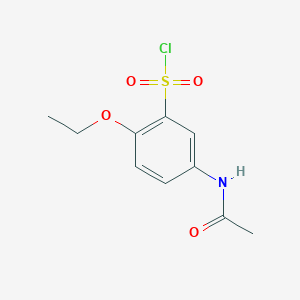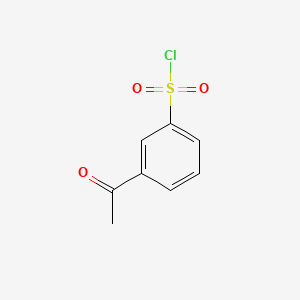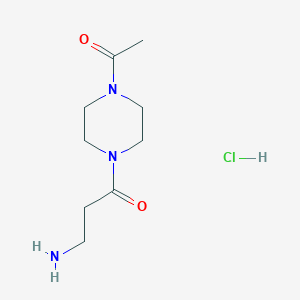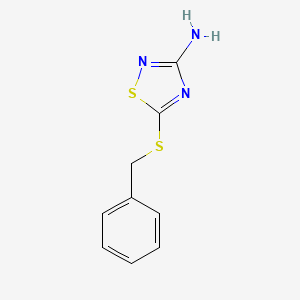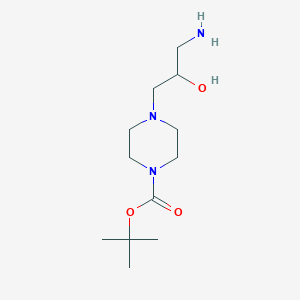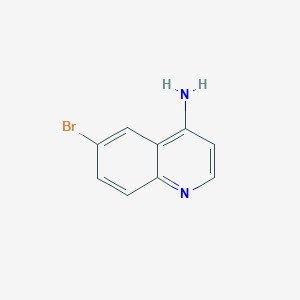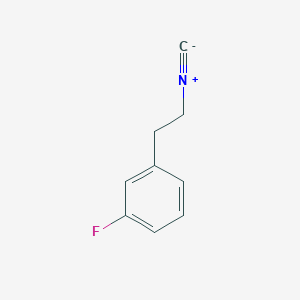
3-Fluorophenethylisocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asymmetric Synthesis of Fluorinated Compounds
The asymmetric synthesis of enantiomerically pure 3'-fluorothalidomide demonstrates the potential of using cinchona alkaloids for enantiodivergent fluorination. The key reaction involves N-fluorobenzenesulfonimide (NFSI) and showcases how a single chiral molecule, dihydroquinine (DHQ), can be used to access mirror image forms of the target compound by varying the additives .
Synthesis of Fluorinated Pyridines
A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines has been developed. This method hinges on the C-F bond cleavage of anionically activated fluoroalkyl groups. The process yields a series of 2,6-disubstituted 4-amino pyridines under metal-free conditions, providing a valuable addition to the repertoire of pyridine synthesis .
Photoredox Catalysis in Fluoroindole Synthesis
The synthesis of 3-fluoroindoles from N-arylamines substituted with the CF2I group has been achieved through photoredox catalysis. This reaction is facilitated by a ruthenium photocatalyst and blue light irradiation, with the starting N-arylamines being prepared via nucleophilic iododifluoromethylation of iminium ions .
One-Pot Synthesis of 3-Fluoroflavones
A one-pot synthesis method for 3-fluoroflavones has been developed, which involves the fluorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using selectfluor. This is followed by cyclization and dehydration in the presence of concentrated H2SO4, yielding the desired 3-fluoroflavone analogues with a broad tolerance for various functional groups .
Radiosynthesis of Fluorinated Phosphonium Ions
The synthesis of 3-[18F]fluoropropyl and 4-[18F]fluorobenzyl triarylphosphonium ions has been accomplished through multi-step reactions starting from no carrier added [18F]fluoride. The process involves synthesis, purification, and formulation, resulting in radiolabeled compounds with significant specific radioactivity .
Electronic Tuning in Polythiophenes
3-Fluoro-4-hexylthiophene has been synthesized as a building block for tuning the electronic properties of conjugated polythiophenes. Despite the successful synthesis and analysis of the electronic properties of the starting materials and resulting polymers, attempts to electropolymerize the new thiophenic monomer have not been successful .
Automated Synthesis of Fluorothymidine
A fully automated synthesis system for 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) has been developed, modifying a commercial FDG synthesizer. The method yields [18F]FLT with high reproducibility and stability, which is beneficial for applications requiring disposable cassette systems .
Near-Infrared Fluorophores
The synthesis of BF2 chelated 3,3'-dimethyl-5,5'-diarylazadipyrromethenes has been achieved, resulting in fluorophores that are emissive in both organic and aqueous solvents. These fluorophores exhibit high quantum yields in the near-infrared spectral region and can be visualized in cells using confocal microscopy .
Automated Synthesis of Fluorothymidine
An automated synthesis of 3'-deoxy-3'-[~(18)F] fluorothymidine (18F-FLT) has been performed using a two-step reaction procedure. The synthesis yields 18F-FLT with high radiochemical purity and yield within a short synthesis time, demonstrating the efficiency of the process .
Applications De Recherche Scientifique
-
Fluorescent Probes
- Scientific Field : Biomedical, environmental monitoring, and food safety .
- Application Summary : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in these fields . They can detect biomolecules or molecular activities within cells through fluorescence signals .
- Methods of Application : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
- Results or Outcomes : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .
-
Perfluorinated Compounds (PFCs)
- Scientific Field : Environmental Science .
- Application Summary : PFCs are a novel type of environmental pollutant with a specific structure. They have become a global concern due to their environmental persistence and biotoxicity properties .
- Methods of Application : This paper reviews the hazardous effects, detection technologies, and treatment methods of PFCs .
- Results or Outcomes : The paper presents the current status of PFCs pollution in water, the atmosphere, soil, and organisms .
-
Enantioselective Synthesis of 3-fluoro-3-allyl-oxindoles
- Scientific Field : Organic Chemistry .
- Application Summary : This process involves the enantioselective synthesis of 3-fluoro-3-allyl-oxindoles via phosphine-catalyzed asymmetric γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates .
- Methods of Application : A range of 3-fluoro-substituted oxindole substrates were employed, and oxindoles containing a 3-fluoro quaternary center were constructed in high yields and with excellent enantioselectivities .
- Results or Outcomes : The γ-addition products could be converted readily to optically enriched 3-fluoro-3-allyl oxindole derivatives .
-
Organic Synthetic Intermediate
- Scientific Field : Medicinal Chemistry .
- Application Summary : 1-fluoro-3-(2-isocyanoethyl)benzene, which is an organic compound with the formula C9H7FNN, is often used as an organic synthetic intermediate in medicinal chemistry .
- Methods of Application : It can be used in the synthesis of drugs, dyes, coatings and other compounds . Its aromatic properties make it also have certain applications in the flavor and fragrance industry .
- Results or Outcomes : The specific synthesis path is more complex, which requires the support and conditions of organic synthesis technology .
Safety And Hazards
In high concentrations, 3-Fluorophenethylisocyanide may be irritating to the eyes, skin, and respiratory system . It is also toxic and should be kept away from children and sources of fire . During use and storage, care should be taken to avoid contact with oxidants and strong acids to prevent dangerous reactions or accidents . If necessary, the operation should be carried out in a well-ventilated place .
Propriétés
IUPAC Name |
1-fluoro-3-(2-isocyanoethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVUJNHSKYURR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374631 |
Source


|
| Record name | 3-Fluorophenethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-(2-isocyanoethyl)benzene | |
CAS RN |
730964-63-3 |
Source


|
| Record name | 3-Fluorophenethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

